molecular formula C23H24N2O6 B12304267 3-(N-Allyloxycarbonyl-N-methylamino)-N-Fmoc-L-alanine

3-(N-Allyloxycarbonyl-N-methylamino)-N-Fmoc-L-alanine

Cat. No.: B12304267
M. Wt: 424.4 g/mol
InChI Key: STVVYJFMPMCGKN-UHFFFAOYSA-N
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Description

3-(N-Allyloxycarbonyl-N-methylamino)-N-Fmoc-L-alanine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxycarbonyl group, a methylamino group, and an Fmoc-protected alanine residue. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Allyloxycarbonyl-N-methylamino)-N-Fmoc-L-alanine typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Protection of Alanine: The amino group of L-alanine is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Introduction of Methylamino Group: The protected alanine is then reacted with a methylamine source to introduce the N-methylamino group.

    Addition of Allyloxycarbonyl Group: Finally, the allyloxycarbonyl group is introduced through a reaction with an appropriate allylating agent.

The reaction conditions for each step vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(N-Allyloxycarbonyl-N-methylamino)-N-Fmoc-L-alanine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-(N-Allyloxycarbonyl-N-methylamino)-N-Fmoc-L-alanine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including peptides and small organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(N-Allyloxycarbonyl-N-methylamino)-N-Fmoc-L-alanine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, undergo chemical modifications, and participate in biochemical reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic studies or drug development.

Comparison with Similar Compounds

3-(N-Allyloxycarbonyl-N-methylamino)-N-Fmoc-L-alanine can be compared with other similar compounds, such as:

    Fmoc-L-alanine: Lacks the allyloxycarbonyl and methylamino groups, making it less versatile for certain reactions.

    N-Allyloxycarbonyl-N-methylamino alanine: Similar structure but without the Fmoc protection, which affects its reactivity and applications.

    N-Fmoc-N-methylamino alanine: Lacks the allyloxycarbonyl group, limiting its use in specific synthetic routes.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid

InChI

InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)

InChI Key

STVVYJFMPMCGKN-UHFFFAOYSA-N

Canonical SMILES

CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C

Origin of Product

United States

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